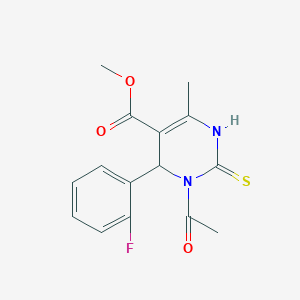![molecular formula C20H18N2O4S B11111461 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11111461.png)
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(3,4-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolane ring, and a dimethylanilino group
Preparation Methods
The synthesis of 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(3,4-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiazolane Ring: This involves the reaction of a suitable thioamide with an α-haloketone.
Coupling Reactions: The benzodioxole and thiazolane intermediates are then coupled using a suitable base and solvent system to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(3,4-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the double bonds and other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(3,4-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(3,4-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell growth and survival . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(3,4-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE include:
Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-: This compound shares the benzodioxole ring but differs in the presence of a piperidine ring instead of a thiazolane ring.
1,3-Benzodioxol-5-ol:
The uniqueness of 5-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(3,4-DIMETHYLANILINO)METHYL]-1,3-THIAZOLANE-2,4-DIONE lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the similar compounds listed above.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(3,4-dimethylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O4S/c1-12-3-5-15(7-13(12)2)21-10-22-19(23)18(27-20(22)24)9-14-4-6-16-17(8-14)26-11-25-16/h3-9,21H,10-11H2,1-2H3/b18-9- |
InChI Key |
BKAUIPUMNPAYSZ-NVMNQCDNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Fluorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11111385.png)
![{4-(amino-kappaN)-3-[1-(benzylimino-kappaN)ethyl]-5,5,5-trifluoropent-3-en-2-onato}(diphenyl)boron](/img/structure/B11111390.png)
![2-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11111395.png)
![(E,E)-N,N'-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]](/img/structure/B11111397.png)
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B11111398.png)
![N-({N'-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11111400.png)
![2-chloro-N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11111406.png)
![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11111412.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11111438.png)
![methyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11111441.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B11111444.png)

![4-[(1E)-N-(acetyloxy)propanimidoyl]-2-methoxyphenyl acetate](/img/structure/B11111476.png)
![4-Chloro-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11111482.png)
